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Compound of Interest

Compound Name: Lead tetroxide

Cat. No.: B073408 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the acute toxicity of three principal lead oxide

compounds: lead(II) oxide (PbO), lead(IV) oxide (PbO₂), and lead(II,IV) oxide (Pb₃O₄). The

information presented is intended to support researchers and professionals in the fields of

toxicology, environmental science, and drug development in understanding the relative acute

hazards of these substances. The data summarized herein is collated from available

toxicological assessments and is presented alongside standardized experimental protocols.

Quantitative Toxicity Data
The acute toxicity of the different lead oxide compounds via oral, dermal, and inhalation routes

has been evaluated in animal studies. The available data, primarily from studies conducted in

rats, indicate low acute toxicity for all three compounds across these exposure pathways. A

summary of the key quantitative toxicity values is presented in Table 1.
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Compound
Chemical
Formula

CAS
Number

Oral LD₅₀
(rat)

Dermal
LD₅₀ (rat)

Inhalation
LC₅₀ (rat)

Lead(II)

Oxide
PbO 1317-36-8

> 2000 mg/kg

bw

> 2000 mg/kg

bw
> 5.05 mg/L

Lead(IV)

Oxide
PbO₂ 1309-60-0

> 2000 mg/kg

bw
Not Available > 5.05 mg/L

Lead(II,IV)

Oxide
Pb₃O₄ 1314-41-6

> 2000 mg/kg

bw

> 2000 mg/kg

bw
> 5.05 mg/L

Table 1: Summary of Acute Toxicity Data for Lead Oxide Compounds.[1] The data indicates that

all three lead oxide compounds exhibit low acute toxicity in animal models.

Experimental Protocols
The toxicological data presented in this guide are primarily based on studies following

internationally recognized guidelines from the Organisation for Economic Co-operation and

Development (OECD). These standardized protocols ensure the reliability and comparability of

toxicity data. Below are detailed methodologies representative of the key experiments cited.

Acute Oral Toxicity Testing (Based on OECD Guideline
423)
This method, known as the Acute Toxic Class Method, is used to determine the acute oral

toxicity of a substance.[2][3]

1. Principle: A stepwise procedure is used where a small number of animals (typically three rats

of a single sex) are dosed at a defined starting level.[3] The outcome of this first step (mortality

or survival) determines the next dosing level. This process continues until a confident

estimation of the LD₅₀ can be made, or the highest dose level is reached without mortality.[3]

2. Animal Model: Healthy, young adult rats (e.g., Wistar or Sprague-Dawley strains) are used.

[4] Typically, females are used as they are generally considered to be slightly more sensitive.

The animals are acclimatized to laboratory conditions for at least five days before the study.[5]
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3. Dosing: The test substance is administered as a single oral dose via gavage.[6] For the lead

oxides, which are powders, the substance is typically suspended in an appropriate vehicle like

corn oil.[6] The starting dose is selected from a series of fixed dose levels (e.g., 300 mg/kg or

2000 mg/kg).[6][4]

4. Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in

skin, fur, eyes, and behavior), and body weight changes for at least 14 days after dosing.[6][7]

All animals are subjected to a gross necropsy at the end of the observation period.[6][7]

5. Outcome: For the lead oxides, no mortality or significant clinical signs of toxicity were

observed at the limit dose of 2000 mg/kg, leading to the classification of LD₅₀ > 2000 mg/kg.[1]

Acute Dermal Toxicity Testing (Based on OECD
Guideline 402)
This test assesses the potential adverse effects of a substance following a single, short-term

dermal exposure.[5][8][9]

1. Principle: The test substance is applied to a shaved area of the skin of a group of animals

(typically 5 males and 5 females) at a single dose level (limit test).[8] The application site is

covered with a semi-occlusive dressing for a 24-hour exposure period.[8]

2. Animal Model: Young adult rats with healthy, intact skin are used.[5][8]

3. Dosing: A limit dose of 2000 mg/kg body weight of the undiluted test substance is applied

uniformly over an area of at least 10% of the total body surface.[8]

4. Observations: Animals are observed for mortality, signs of systemic toxicity, and local skin

reactions (erythema and edema) for 14 days.[8] Body weights are recorded weekly.[8] A gross

necropsy is performed on all animals at the end of the observation period.[8]

5. Outcome: For lead(II) oxide and lead(II,IV) oxide, no mortality, systemic toxicity, or significant

skin irritation was observed at 2000 mg/kg, resulting in a dermal LD₅₀ of > 2000 mg/kg.[1][8]

Acute Inhalation Toxicity Testing (Based on OECD
Guideline 403)
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This guideline describes the procedures for determining the acute inhalation toxicity of a

substance.[10][11][12][13]

1. Principle: The test involves exposing animals for a defined period (typically 4 hours) to the

test substance as a gas, vapor, or aerosol at one or more concentrations.[10][11][12] A limit test

can be conducted at a high concentration to demonstrate low toxicity.

2. Animal Model: The preferred species is the rat.[12] Animals are housed individually during

exposure.

3. Exposure: For powdered substances like lead oxides, a dust aerosol is generated and

maintained at a constant concentration in an inhalation chamber.[14] A limit concentration of 5

mg/L is often used.[14] The animals are typically exposed using a nose-only or whole-body

system.[14]

4. Observations: Animals are monitored for mortality and clinical signs of toxicity during and

after exposure for an observation period of at least 14 days.[10][14] Body weights are

recorded, and a gross necropsy is performed on all animals.[10][14]

5. Outcome: For the lead oxides, no deaths occurred at a concentration of 5.07 mg/L, leading

to the conclusion that the 4-hour LC₅₀ is greater than 5.05 mg/L.[1][14]

Visualizations
Experimental Workflow for Acute Oral Toxicity (OECD
423)
The following diagram illustrates the stepwise procedure of the Acute Toxic Class Method.
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Start: Dose 3 female rats
 at 300 mg/kg

No mortality:
Dose 3 more female rats

 at 2000 mg/kg

0-1 death

2-3 deaths:
Dose 3 more female rats

 at 50 mg/kg

2-3 deaths

3 deaths:
Dose 3 more female rats

 at 5 mg/kg

3 deaths

No mortality:
LD50 > 2000 mg/kg

(GHS Category 5 or Unclassified)

0-1 death

1-2 deaths:
300 < LD50 <= 2000 mg/kg

(GHS Category 4)

>=2 deaths

2-3 deaths:
50 < LD50 <= 300 mg/kg

(GHS Category 3)

3 deaths:
LD50 <= 50 mg/kg

(GHS Category 1 or 2)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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